molecular formula C19H19ClN4O2 B2939301 1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899760-54-4

1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2939301
CAS RN: 899760-54-4
M. Wt: 370.84
InChI Key: XDBGLDGRRCDZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Some novel triazole derivatives, including structures related to 1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized with potential biological activities. These compounds have been explored for their antimicrobial activities against various microorganisms. Notably, specific derivatives were found to possess good or moderate activities, highlighting their potential as antimicrobial agents. The synthesis involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to a range of triazole derivatives (H. Bektaş et al., 2007).

Antitumor Potential

Another area of research focuses on the synthesis of heterocycles through the interaction of intermediates with reagents to furnish triazine derivatives. Some of these compounds have shown promising antitumor activities against human breast cell and liver carcinoma cell lines. This illustrates the potential of triazole derivatives, including those structurally related to 1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, as antitumor agents (M. G. Badrey et al., 2012).

Synthetic Pathways and Chemical Structure Analysis

The development of new synthetic approaches to triazoles demonstrates the versatility of these compounds in chemical synthesis. High-yield reactions and novel synthetic routes offer a gateway to a diverse array of triazole derivatives. Additionally, structural analysis through X-ray crystallography provides insights into the molecular configuration, further supporting their application in scientific research. These studies lay the groundwork for future investigations into the therapeutic and chemical properties of triazole derivatives (A. Guirado et al., 2016).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-4-26-16-9-6-14(7-10-16)21-19(25)18-13(3)24(23-22-18)15-8-5-12(2)17(20)11-15/h5-11H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBGLDGRRCDZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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